N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified as an azatricyclo compound due to its distinctive tricyclic structure, which includes an ethoxyphenyl group and a 2-oxo moiety.
This compound falls under the category of organic compounds and can be further classified into subcategories such as amides and azatricyclo compounds due to its specific functional groups and structural characteristics.
The synthesis of N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple synthetic routes. Key steps in the synthesis may include:
The synthetic pathways often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Various reagents such as boronic acids or acetoacetic acid derivatives may be employed in these processes.
The molecular structure of N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide features a complex arrangement that includes:
The molecular formula is C22H23N3O4, with a molecular weight of 393.4 g/mol. The compound's structure can be represented using SMILES notation as COc1ccc(CNC(=O)C(=O)Nc2cc3c4c(c2)CCC(=O)N4CCC3)cc1
.
N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate desired transformations.
The mechanism of action for N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves interactions with specific biological targets such as enzymes and receptors:
Studies exploring these interactions are crucial for understanding the compound's potential therapeutic applications.
While specific physical properties such as density and boiling point are not readily available for this compound, it is known to have a complex structure that may influence its solubility and stability.
The chemical properties include reactivity patterns typical for amides and azatricyclo compounds:
Relevant data regarding melting point or flash point are currently not specified in available literature but may be determined through experimental analysis in future studies .
N'-(4-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several potential applications in scientific research:
Further research into this compound's interactions and properties could lead to significant advancements in both medicinal and industrial chemistry fields.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2